molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole

Furo[2,3-g]-1,2-benzisoxazole

Cat. No.: B13800948
M. Wt: 159.14 g/mol
InChI Key: AQZWXSMYCPLRDO-UHFFFAOYSA-N
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Description

Furo[2,3-g]-1,2-benzisoxazole(9CI): is a heterocyclic compound that contains a fused ring system composed of a furan ring and a benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-g]-1,2-benzisoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound(9CI) may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzisoxazole derivatives.

Scientific Research Applications

Furo[2,3-g]-1,2-benzisoxazole(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Furo[2,3-g]-1,2-benzisoxazole(9CI) is unique due to its specific ring fusion pattern and the presence of both furan and benzisoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-g][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H

InChI Key

AQZWXSMYCPLRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=NO3

Origin of Product

United States

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